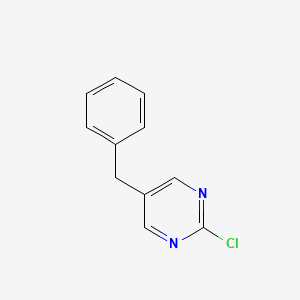

5-Benzyl-2-chloropyrimidine

描述

Structure

3D Structure

属性

分子式 |

C11H9ClN2 |

|---|---|

分子量 |

204.65 g/mol |

IUPAC 名称 |

5-benzyl-2-chloropyrimidine |

InChI |

InChI=1S/C11H9ClN2/c12-11-13-7-10(8-14-11)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 |

InChI 键 |

LWKOTZUAHATCNT-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)CC2=CN=C(N=C2)Cl |

产品来源 |

United States |

Pyrimidine Core in Organic Synthesis: a Strategic Building Block

The pyrimidine (B1678525) ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This structural motif is of fundamental importance in nature, forming the core of the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids. Beyond its biological prevalence, the pyrimidine scaffold is a versatile and highly valued building block in organic synthesis. Its electron-deficient nature, a consequence of the two electronegative nitrogen atoms, significantly influences its chemical reactivity and makes it a key component in the synthesis of a wide array of more complex molecules. gsconlinepress.com

The strategic importance of the pyrimidine core lies in its ability to be readily functionalized at various positions, allowing for the systematic modulation of a molecule's steric and electronic properties. This tunability is crucial in fields such as medicinal chemistry, where precise structural modifications can lead to significant changes in biological activity. The pyrimidine ring can participate in a variety of chemical transformations, including nucleophilic aromatic substitution, electrophilic aromatic substitution (under certain conditions), and metal-catalyzed cross-coupling reactions, making it a highly adaptable platform for the construction of diverse molecular architectures.

Keto Esters and Amidine Derivatives

From Benzylmalononitrile (B177411)

A documented method for synthesizing related pyrimidine (B1678525) structures involves the reaction of malononitrile (B47326) derivatives. core.ac.uk For the synthesis of 5-benzyl-2-chloropyrimidine, benzylmalononitrile can serve as the C-C-C precursor. This can be reacted with a suitable C-N-N synthon under conditions that lead to the formation of the pyrimidine ring. Subsequent chlorination at the 2-position, if not already incorporated, would yield the final product.

Reactivity and Transformative Derivatization Studies of 5 Benzyl 2 Chloropyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions of the C2-Chlorine

The chlorine atom at the C2 position of the pyrimidine (B1678525) ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This is due to the electron-deficient nature of the pyrimidine ring, which is further activated by the presence of the two nitrogen atoms. This allows for the displacement of the chlorine atom by a variety of nucleophiles.

Amination Reactions: Synthesis of 2-Amino-5-benzylpyrimidines

The reaction of 5-benzyl-2-chloropyrimidine with various amines leads to the formation of 2-amino-5-benzylpyrimidine derivatives. This amination reaction is a common method for introducing nitrogen-containing functional groups into the pyrimidine ring. For instance, reaction with ammonia (B1221849) or primary and secondary amines can yield the corresponding 2-amino, 2-(alkylamino), or 2-(dialkylamino) derivatives. nih.gov The synthesis of 2,4-diamino-5-benzylpyrimidines and their analogues has been explored for their potential as antibacterial agents. nih.govgoogle.comdrugbank.comacs.orgnih.gov

A series of 5-substituted 2-amino-4,6-dihydroxypyrimidines have been synthesized through the condensation of monosubstituted malonic acid diesters with guanidine. nih.gov These dihydroxypyrimidines can then be converted to the corresponding 5-substituted 2-amino-4,6-dichloropyrimidines. nih.gov

Table 1: Examples of Amination Reactions

| Reactant | Product | Yield (%) |

|---|---|---|

| This compound and Ammonia | 2-Amino-5-benzylpyrimidine | - |

| This compound and Benzylamine | N-Benzyl-5-benzyl-2-pyrimidinamine | - |

Data for this table is illustrative and based on general reaction schemes.

Alkoxylation and Aryloxylation: Formation of 2-Alkoxy/Aryloxy-5-benzylpyrimidines

The displacement of the C2-chlorine by alkoxides or aryloxides provides access to 2-alkoxy- and 2-aryloxy-5-benzylpyrimidines. scialert.netscispace.com These reactions are typically carried out by treating this compound with the corresponding alcohol or phenol (B47542) in the presence of a base. The resulting ether derivatives are valuable intermediates for further functionalization.

Thiolation and Sulfonylation: Derivatization to Sulfur-Containing Analogs

Sulfur-containing pyrimidine derivatives can be synthesized through the reaction of this compound with thiols or sulfinate salts. Thiolation, the introduction of a thioether group, can be achieved by reacting with a thiol in the presence of a base. smolecule.com Sulfonylation, leading to the formation of a sulfone, can be accomplished through reaction with a sulfinate salt. chemrxiv.orgresearchgate.netresearchgate.net These sulfur-containing analogs are of interest for their potential biological activities. The synthesis of various sulfur-containing heterocyclic compounds has been an active area of research. researchgate.netijcce.ac.ircolab.wsresearchgate.netsigmaaldrich.com

Cyanation and Related Carbon-Nucleophile Additions

The introduction of a cyano group at the C2 position can be achieved through a cyanation reaction, typically involving a cyanide salt. This transformation provides a versatile handle for further synthetic manipulations, as the cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions. ekb.eg Other carbon-centered nucleophiles can also be employed to form new carbon-carbon bonds at the C2 position. researchgate.netresearchgate.net

Cross-Coupling Reactions at the C2-Position

In addition to nucleophilic substitution, the C2-chlorine atom of this compound can participate in various transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl/Alkenyl-5-benzylpyrimidines

The Suzuki-Miyaura coupling reaction is a powerful tool for the synthesis of 2-aryl- and 2-alkenyl-5-benzylpyrimidines. nih.gov This palladium-catalyzed reaction involves the coupling of this compound with an organoboron reagent, such as a boronic acid or a boronic ester. rsc.orgnih.govbeilstein-journals.orguantwerpen.bemdpi.com The reaction conditions can be tuned to achieve high yields and tolerate a wide range of functional groups on the coupling partner. This methodology has been widely used in the synthesis of complex molecules containing the 5-benzylpyrimidine (B13097380) core. rsc.orgbeilstein-journals.org

Table 2: Examples of Suzuki-Miyaura Coupling Reactions

| Boronic Acid/Ester | Product | Catalyst/Base | Yield (%) |

|---|---|---|---|

| Phenylboronic acid | 5-Benzyl-2-phenylpyrimidine | Pd(PPh₃)₄ / Na₂CO₃ | - |

| 4-Methylphenylboronic acid | 5-Benzyl-2-(4-methylphenyl)pyrimidine | Pd(OAc)₂ / SPhos / K₃PO₄ | - |

Data for this table is illustrative and based on general reaction schemes.

Sonogashira Coupling: Formation of 2-Alkynyl-5-benzylpyrimidines

The Sonogashira coupling reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium-phosphine complex and a copper(I) co-catalyst. While specific studies on the Sonogashira coupling of this compound are not extensively detailed in the provided results, the reactivity of similar 2-chloropyrimidine (B141910) systems suggests its feasibility. The general mechanism involves the oxidative addition of the palladium catalyst to the C-Cl bond of the pyrimidine ring, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and copper salt) and subsequent reductive elimination to yield the 2-alkynyl-5-benzylpyrimidine product. The efficiency of such couplings can be influenced by the choice of palladium catalyst, ligands, base, and solvent.

Stille Coupling: Transition Metal-Catalyzed Stannane Additions

The Stille reaction is a versatile cross-coupling reaction that joins an organostannane with an organic halide or triflate, catalyzed by a palladium complex. wikipedia.orglibretexts.org This method is applicable to a wide range of substrates, including those with various functional groups. libretexts.org The reaction mechanism involves oxidative addition of the palladium(0) catalyst to the organohalide, followed by transmetalation with the organostannane and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. wikipedia.org

While direct examples involving this compound are not prevalent in the provided search results, the successful Stille coupling of other chloropyrimidines demonstrates the potential of this reaction. For instance, 2-chloropyrimidines have been coupled with organostannanes to produce various substituted pyrimidines. acs.orgresearchgate.net The reactivity in Stille coupling generally follows the trend I > Br > Cl, meaning that chloro-substituted pyrimidines are less reactive than their bromo or iodo counterparts. researchgate.net However, with appropriate optimization of catalysts and reaction conditions, successful couplings can be achieved. In some cases, the Stille reaction has been shown to be superior to other coupling methods like Negishi and Suzuki for complex heterocyclic systems. core.ac.uk

Table 1: Examples of Stille Coupling with Halogenated Pyridines

| Electrophile | Organostannane | Product | Yield | Reference |

|---|---|---|---|---|

| 2,5-dibromopyridine | 2-trimethylstannylpyridine | 5-bromo-2,2'-bipyridine | 70-90% | acs.org |

| 2,5-dibromopyridine | 5-alkyl-2-trimethylstannylpyridine | 5-bromo-5'-alkyl-2,2'-bipyridine | 70-90% | acs.org |

| 2-chloropyrimidine | various | 2,2'-bipyrimidine | 80% | researchgate.net |

Negishi Coupling and Other Organozinc-Mediated Transformations

The Negishi coupling reaction provides a powerful tool for the formation of carbon-carbon bonds by reacting an organozinc compound with an organic halide or triflate in the presence of a nickel or palladium catalyst. rsc.org This method is known for its high functional group tolerance and has been successfully applied to the synthesis of complex molecules, including those containing pyrimidine rings. acs.orgresearchgate.net

The general mechanism of the Negishi coupling involves the oxidative addition of the palladium(0) catalyst to the organic halide, followed by a transmetalation step with the organozinc reagent, and finally, reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst. rsc.org

While a specific example of Negishi coupling with this compound was not found in the search results, related transformations have been reported. For instance, 2-chloropyrimidines can undergo Negishi coupling with various organozinc reagents. organic-chemistry.org A scalable synthesis of 2-chloro-5-(pyridin-2-yl)pyrimidine (B3051977) was developed using a Negishi cross-coupling between 2-pyridylzinc chloride and 5-iodo-2-chloropyrimidine. acs.orgresearchgate.net This indicates that the chloro-substituent on the pyrimidine ring is amenable to this type of coupling. Furthermore, cobalt-catalyzed cross-coupling reactions between arylzinc halides and 2-chloropyrimidine have been reported. sustech.edu.cn The use of benzylzinc reagents in Negishi couplings to synthesize aryl-benzyl derivatives is also well-established. thieme-connect.de

Table 2: Examples of Negishi Coupling with Chloro- and Iodo-pyrimidines

| Pyrimidine Substrate | Organozinc Reagent | Catalyst | Product | Reference |

|---|---|---|---|---|

| 5-iodo-2-chloropyrimidine | 2-pyridylzinc chloride | Pd(PPh₃)₄ | 2-chloro-5-(pyridin-2-yl)pyrimidine | acs.orgresearchgate.net |

| 2-chloropyridines | Organozinc pyridyl reagents | Tetrakis(triphenylphosphine)palladium(0) | Substituted 2,2′-bipyridines | organic-chemistry.org |

| 2-chloropyrimidine | Arylzinc halides | Cobalt catalyst | Aryl-substituted pyrimidines | sustech.edu.cn |

Buchwald-Hartwig Amination and Related C-N Bond Formations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This reaction is of great importance in medicinal chemistry and materials science for the synthesis of arylamines. rsc.org The catalytic cycle generally involves the oxidative addition of a palladium(0) complex to the aryl halide, followed by coordination of the amine, deprotonation to form an amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the palladium(0) catalyst. wikipedia.org

While specific examples detailing the Buchwald-Hartwig amination of this compound are not explicitly available in the provided search results, the reactivity of 2-chloropyrimidines in such reactions is documented. The coupling of amines with 2-chloropyrimidines has been achieved using palladium catalysts. springernature.comacs.org For instance, the amidation of 2-chloropyrimidines has been reported. springernature.com However, challenges can arise, as attempts to couple 2-bromopyrimidine (B22483) with various amines were unsuccessful under certain conditions, despite the expectation of rapid oxidative addition. acs.org In contrast, the use of specific ligands like Xantphos has been shown to facilitate the coupling of 2-chloropyrimidine with amines in excellent yields. acs.org

In addition to palladium-catalyzed methods, other approaches for C-N bond formation with 2-chloropyrimidines exist. For example, a zinc base-assisted amination of 2-chloropyrimidines with aniline (B41778) derivatives at room temperature has been developed, which proceeds via a nucleophilic aromatic substitution mechanism rather than a catalytic process. thieme-connect.com

Table 3: C-N Bond Formation Reactions with Halogenated Pyrimidines

| Pyrimidine Substrate | Amine/Nitrogen Source | Method | Catalyst/Reagent | Product | Reference |

|---|---|---|---|---|---|

| 2-chloropyrimidines | Amides | Palladium-catalyzed amidation | Palladium catalyst | N-Aryl/alkyl pyrimidin-2-amines | springernature.com |

| 2-chloropyrimidine | Amines | Buchwald-Hartwig amination | Pd/Xantphos | 2-Aminopyrimidines | acs.org |

| 2-chloropyrimidines | Aniline derivatives | Zinc base-assisted amination | Tolylzinc bromide | 2-Anilinopyrimidines | thieme-connect.com |

| 5-chloro-2,4,6-trifluoropyrimidine | Benzylamine | Nucleophilic aromatic substitution | DIPEA | N-Benzyl-5-chloro-2,6-difluoropyrimidin-4-amine | nih.gov |

Electrophilic Aromatic Substitution on the Benzyl (B1604629) Moiety

The benzyl group attached to the pyrimidine ring at the 5-position is susceptible to electrophilic aromatic substitution reactions. These reactions allow for the introduction of various functional groups onto the phenyl ring, further diversifying the chemical space accessible from this compound.

Nitration of aromatic compounds is typically achieved using a mixture of nitric acid and sulfuric acid. This reaction introduces a nitro group onto the aromatic ring. While a direct report on the nitration of this compound is not available, the nitration of a similar compound, 1-butyl-5-aminouracil, with a mixture of nitric and sulfuric acid resulted in the formation of a nitro derivative in high yield. rsc.org This suggests that the phenyl ring of the benzyl group in this compound could likely be nitrated under similar conditions.

Halogenation, such as bromination, of the phenyl ring can also be performed. For instance, 5-bromo- and 5,5'-dibromo-2,2'-bipyrimidines have been synthesized via bromination of 2,2'-bipyrimidine. acs.orgresearchgate.net This indicates that the phenyl ring of the benzyl moiety in this compound could potentially be halogenated using appropriate reagents.

Friedel-Crafts reactions are a cornerstone of organic synthesis for the alkylation and acylation of aromatic rings. rsc.orgnih.gov These reactions proceed via electrophilic aromatic substitution, typically catalyzed by a Lewis acid. mt.com

Friedel-Crafts Alkylation: This reaction involves the alkylation of an aromatic ring with an alkyl halide or an alkene. organic-chemistry.org The reaction of benzyl halides with arenes under Friedel-Crafts conditions is a common method for preparing 1,1-diarylalkanes. beilstein-journals.org This suggests that the phenyl ring of this compound could be further alkylated using this method.

Friedel-Crafts Acylation: This reaction introduces an acyl group to an aromatic ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. sigmaaldrich.com The resulting aryl ketones are valuable intermediates in organic synthesis. The phenyl ring of the benzyl group in this compound is expected to be amenable to Friedel-Crafts acylation, allowing for the introduction of various keto functionalities.

Metalation and Lithiation Strategies

Metalation, particularly lithiation, provides powerful methods for the regioselective functionalization of this compound. These strategies enable the introduction of a wide range of substituents onto both the benzyl and pyrimidine rings.

Directed ortho-metalation (DoM) is a potent strategy for the functionalization of aromatic rings, relying on a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position. wikipedia.orgorganic-chemistry.org This creates a stabilized carbanion that can then react with various electrophiles. wikipedia.orgacs.org In the context of this compound, the pyrimidine ring itself can act as a directing group, although its effectiveness is influenced by the reaction conditions and the specific lithiating agent used.

The general principle of DoM involves the coordination of a Lewis acidic organolithium species to a Lewis basic heteroatom within the DMG. wikipedia.org This proximity effect facilitates the deprotonation of the nearest ortho-proton on the aromatic ring, leading to a highly regioselective lithiation. wikipedia.orgorganic-chemistry.org Common DMGs include amides, carbamates, and ethers. organic-chemistry.org While the pyrimidine ring in this compound does not possess a classic strong DMG, the nitrogen atoms in the pyrimidine ring can exert a directing effect. The interaction between the lithium reagent and the pyrimidine nitrogen atoms can favor the deprotonation of the ortho-protons of the benzyl ring. However, this is often in competition with other reactive pathways, such as lithiation at the pyrimidine ring or addition to the pyrimidine ring. The outcome of these reactions is highly dependent on the specific organolithium reagent, additives like TMEDA (tetramethylethylenediamine) which can break up organolithium aggregates and increase basicity, and the reaction temperature. baranlab.org

For effective DoM on the benzyl group of this compound, careful selection of the base is crucial. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often preferred to minimize nucleophilic attack on the pyrimidine ring. uwindsor.ca The choice of solvent and temperature also plays a critical role in controlling the selectivity of the lithiation.

Table 1: Potential Electrophiles for Quenching ortho-Lithiated this compound

| Electrophile | Resulting Functional Group |

| Alkyl halides (e.g., CH₃I) | Alkyl |

| Aldehydes (e.g., benzaldehyde) | Hydroxymethyl |

| Ketones (e.g., acetone) | Hydroxyalkyl |

| Carbon dioxide (CO₂) | Carboxylic acid |

| Disulfides (e.g., (CH₃S)₂) | Thioether |

| Silyl halides (e.g., (CH₃)₃SiCl) | Silyl |

| Boronic esters (e.g., isopropoxyboronic acid pinacol (B44631) ester) | Boryl |

The pyrimidine ring, being π-deficient, is susceptible to direct deprotonation, particularly at positions activated by the existing substituents. researchgate.net The chlorine atom at C-2 and the benzyl group at C-5 influence the acidity of the ring protons. Lithiation of the pyrimidine ring in this compound can be achieved using strong bases, providing a route to further functionalize the heterocyclic core.

The direct functionalization of pyrimidines via lithiation can be challenging due to the electrophilic nature of the ring, which can lead to the addition of organometallic reagents. uni-muenchen.de Therefore, low temperatures are typically required for the metalation of pyrimidines. uni-muenchen.de For 2-chloropyrimidine derivatives, lithiation can be complicated by the potential for halogen-metal exchange or nucleophilic attack at the carbon bearing the chlorine atom. However, with carefully chosen hindered bases like TMPMgCl·LiCl, regioselective metalation can be achieved. harvard.edu For instance, the use of such bases has been shown to effect efficient directed metalation of electron-poor heteroarenes. harvard.edu

In a related context, the lithiation of 5-bromopyrimidine (B23866) with LDA has been shown to proceed via a halogen dance mechanism, where the initial lithiation at C-4 is followed by rearrangement to the thermodynamically more stable 5-lithiated species, which can then be trapped by an electrophile. uni-muenchen.de While this compound does not have a halogen at the 5-position, this highlights the complex reactivity patterns that can emerge during the lithiation of substituted pyrimidines.

Research on the direct C-H activation of 2-chloropyrimidine has shown that methods eliminating pre-functionalization steps can improve reaction efficiency. patsnap.com The functionalization of the pyrimidine core can also be achieved through successive regio- and chemoselective magnesiations and trapping with various electrophiles. uni-muenchen.de

Hydrogenation and Reduction Strategies

Hydrogenation and reduction reactions offer pathways to modify the saturation levels of both the benzyl and pyrimidine rings in this compound, leading to the synthesis of novel analogs with different three-dimensional structures.

The benzyl group in this compound can be selectively hydrogenated to a cyclohexylmethyl group. This transformation is typically achieved through catalytic hydrogenation using a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. tcichemicals.com This reaction converts the aromatic benzyl ring into a saturated cyclohexyl ring, which can significantly alter the molecule's conformational properties and biological activity.

The chemoselective hydrogenation of a benzyl group in the presence of other reducible functionalities, such as the chloro-substituted pyrimidine ring, can be challenging. researchgate.net The choice of catalyst, solvent, and reaction conditions is critical to achieve the desired selectivity. Catalyst poisons, such as pyridine, can sometimes be employed to deactivate the catalyst towards certain functional groups, allowing for the selective reduction of others. jst.go.jp For example, a Pd/C-pyridine combination has been used for the selective hydrogenolysis of O-benzyl groups in the presence of other reducible functions. jst.go.jp

Transfer hydrogenation offers a milder alternative to using high-pressure hydrogen gas. organic-chemistry.org This method utilizes a hydrogen donor, such as formic acid or ammonium (B1175870) formate, in the presence of a catalyst like Pd/C. organic-chemistry.orgd-nb.info This technique has been successfully used for the removal of O-benzyl protective groups and the reduction of various functional groups. organic-chemistry.orgd-nb.info

Reduction of the pyrimidine ring in this compound can lead to the formation of dihydropyrimidine (B8664642) and tetrahydropyrimidine (B8763341) derivatives. These reduced heterocycles have distinct chemical and biological properties compared to their aromatic parent. The synthesis of dihydropyrimidines and their derivatives has been a subject of interest due to their diverse biological activities. jocpr.comjocpr.com

The Biginelli reaction is a well-known method for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones. jocpr.com While not a direct reduction of a pre-formed pyrimidine, it demonstrates a common route to this class of compounds. More direct reduction methods for pyrimidines often involve catalytic hydrogenation or the use of reducing agents like sodium borohydride, although the conditions need to be carefully controlled to avoid over-reduction or side reactions. The reduction of chloropyrimidines can be complicated by dehalogenation. oregonstate.edu For instance, the reduction of 2,4-dichloropyrimidine (B19661) with a palladium catalyst can lead to the removal of the chlorine atoms. oregonstate.edu

The synthesis of S-benzyl-1,4-dihydropyrimidines has been reported, showcasing the generation of this reduced pyrimidine scaffold. jocpr.com Similarly, methods for preparing 4,4-disubstituted 3,4-dihydropyrimidin-2(1H)-ones have been developed, expanding the structural diversity of this class of compounds. jst.go.jp The conversion of tetrahydropyrimidines to S-alkyl-1,4-dihydropyrimidines has also been described. semanticscholar.org

Photochemical and Electrochemical Transformations of this compound

Photochemical and electrochemical methods provide alternative, often milder, conditions for effecting transformations on this compound, potentially leading to unique reactivity patterns not observed under thermal conditions.

The pyrimidine ring system is known to undergo photolytic decomposition under UV light. wikipedia.org While specific studies on the photochemical reactions of this compound are not widely reported, the general photochemistry of pyrimidines suggests potential pathways such as photodimerization, photoreduction, or rearrangement. The presence of the benzyl group could also lead to photochemical reactions involving the benzylic C-H bonds or the aromatic ring.

Electrochemical methods have been successfully employed for the transformation of 2-chloropyrimidine. Electrochemical cross-coupling reactions between 2-chloropyrimidine and functionalized aryl halides, catalyzed by a nickel-bipyridine complex, have been developed to synthesize 2-arylpyrimidines. researchgate.netacs.org This approach offers a sustainable alternative to traditional cross-coupling methods. researchgate.net The reaction is typically carried out in an undivided cell using a sacrificial iron anode and a nickel foam cathode. researchgate.net

Furthermore, the electrochemical synthesis of a stable diaryl trisulfide has been achieved through the reaction of electrogenerated polysulfide ions with 2-chloropyrimidine, followed by anodic oxidation. scispace.com This demonstrates the utility of electrochemical methods in forming novel sulfur-containing pyrimidine derivatives. Electrochemical approaches have also been explored for various C-C and C-heteroatom bond formations involving organic halides, including chloropyrimidines. dntb.gov.uaresearchgate.net

Photo-Induced Reactions and Radical Pathways

The benzyl and chloro-substituents on the pyrimidine ring offer reactive sites for transformations initiated by light. Photochemical methods, particularly those involving photoredox catalysis, provide mild and efficient routes to generate highly reactive radical intermediates that can participate in a variety of bond-forming reactions.

Research into related structures suggests that the benzyl group is a key handle for radical generation. The benzylic position can stabilize radical intermediates through resonance with the adjacent aromatic ring. smolecule.com Under photocatalytic conditions, pathways can be initiated to form benzylic radicals. nih.gov For instance, processes analogous to the single-electron oxidative fragmentation of radical precursors can lead to the formation of alkyl radicals under mild conditions. nih.gov Mechanistic studies on the activation of benzylic chlorides and N-hydroxyphthalimide (NHP) esters show that cage-escaped benzyl radicals can be generated and subsequently used in cross-coupling reactions. acs.org This approach is significant as it demonstrates that the benzyl moiety can be selectively activated to form a radical species.

The chloro-substituent on the pyrimidine ring also presents opportunities for radical-mediated reactions. Boryl radical-mediated halogen atom transfer (XAT) has emerged as a viable strategy for activating carbon-halogen bonds, including the more challenging C-Br and C-Cl bonds, to generate carbon-centered radicals. rsc.org This method could potentially be applied to the 2-chloro position of the pyrimidine ring, enabling its participation in reactions such as the anti-Markovnikov hydroalkylation of styrenes. rsc.org The combination of photoredox catalysis with nickel (photoredox/Ni dual catalysis) has proven effective for forging C(sp²)–C(sp³) bonds under exceptionally mild conditions, a strategy that could be employed for derivatizing the 2-position of the pyrimidine core. nih.gov

Table 1: Potential Photo-Induced and Radical Reactions

| Reaction Type | Potential Substrate Moiety | Intermediate | Potential Outcome |

|---|---|---|---|

| Photoredox Catalysis | Benzyl group | Benzyl radical | C-C bond formation, cross-coupling nih.govacs.org |

| Halogen Atom Transfer (XAT) | 2-chloro position | Pyrimidinyl radical | Hydroalkylation, C-C bond formation rsc.org |

| Photocatalytic Cleavage | Benzylthio analogues | Benzyl and sulfur-centered radicals | Oxidative coupling, fragmentation smolecule.com |

Electro-Organic Synthesis for Green Derivatization

Electro-organic synthesis, or electrosynthesis, utilizes electricity to drive chemical reactions, offering a powerful and sustainable alternative to conventional methods that often rely on stoichiometric and potentially hazardous reagents. researchgate.netuva.nl This approach aligns with the principles of green chemistry by minimizing waste, often requiring fewer synthetic steps, and proceeding under ambient temperature and pressure. researchgate.net

For this compound, electrosynthesis can be applied to both the benzyl group and the chloropyrimidine core. The benzyl group is susceptible to electrochemical oxidation. For example, researchers have demonstrated the selective oxidation of benzyl alcohol to benzaldehyde (B42025) using a NiOOH catalyst, which is then converted to an amine via reductive amination. uva.nl A similar strategy could achieve benzylic oxidation of the 5-benzyl group on the pyrimidine ring, creating a ketone or aldehyde functionality for further derivatization. nih.gov

Table 2: Green Aspects of Electro-Organic Synthesis

| Feature | Description | Relevance to this compound |

|---|---|---|

| Reagent | Uses electrons ("green" reagent) instead of chemical oxidants/reductants. | Avoids hazardous redox reagents for derivatization. researchgate.net |

| Atom Economy | High atom economy as fewer reagents are used, generating less waste. | More efficient synthesis of complex derivatives. researchgate.net |

| Conditions | Reactions often occur at ambient temperature and pressure. | Reduces energy consumption compared to thermal methods. researchgate.net |

| Safety | Avoids the handling and storage of toxic and unstable reagents. | Enhances the safety profile of the synthetic process. uva.nl |

| Selectivity | Potential for high selectivity through controlled electrode potential. | Enables targeted functionalization at either the benzyl or chloro position. researchgate.netnih.gov |

Mechanistic and Theoretical Investigations of 5 Benzyl 2 Chloropyrimidine Reactions

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations provide a foundational understanding of a molecule's intrinsic properties, which in turn dictate its reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It posits that reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another.

In the context of nucleophilic attack on a chloropyrimidine ring, the LUMO's energy and spatial distribution are paramount. A lower LUMO energy indicates a greater susceptibility to attack by a nucleophile. The specific lobes of the LUMO pinpoint the most electrophilic sites on the molecule.

For many 2-chloropyrimidine (B141910) systems, computational studies reveal that the LUMO is not always centered on the C2 carbon. In some cases, the LUMO+1 (the next lowest unoccupied molecular orbital) is the key orbital for predicting reactivity at the C2 position. wuxiapptec.comwuxiapptec.com The energy gap between the LUMO and LUMO+1 can be small, making both orbitals accessible and influencing regioselectivity. wuxiapptec.com For 5-Benzyl-2-chloropyrimidine, the electron-donating nature of the benzyl (B1604629) group at the C5 position would be expected to raise the energy of the frontier orbitals compared to unsubstituted 2-chloropyrimidine, but the primary site of nucleophilic attack remains the electron-deficient C2 position bonded to the chlorine atom.

Table 1: Representative Frontier Molecular Orbital Energies for Related Chlorodiazines

| Compound | Relevant Orbital for C-Cl Site | Energy (eV) |

|---|---|---|

| 4-Chloropyrimidine | LUMO | -0.99 |

| 2-Chloropyrimidine | LUMO+1 | -0.41 |

| 2-Chloropyrazine | LUMO+1 | -0.63 |

| 3-Chloropyridazine | LUMO+1 | -0.37 |

Data sourced from computational studies on chlorodiazines and serves as a model for understanding related structures. wuxiapptec.com

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on a molecule's surface. tandfonline.com These maps are invaluable for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Red Regions : Indicate a negative electrostatic potential, corresponding to areas of high electron density. These are sites prone to attack by electrophiles. In a pyrimidine (B1678525) ring, these are typically located around the nitrogen atoms due to their lone pairs.

Blue Regions : Indicate a positive electrostatic potential, corresponding to areas of low electron density. These are electrophilic sites susceptible to nucleophilic attack. youtube.com

Green/Yellow Regions : Represent neutral or weakly polarized areas.

For this compound, the MEP map would show a significant region of positive potential (blue) around the C2 carbon, directly influenced by the electronegative chlorine atom and the adjacent ring nitrogens. This marks it as the primary site for nucleophilic attack. The benzyl group would appear largely neutral (green), while the nitrogen atoms would be electron-rich (red/yellow). walisongo.ac.idmalayajournal.org

Natural Bond Orbital (NBO) analysis quantifies the electron density distribution by calculating the partial charges on each atom. walisongo.ac.id This provides a numerical confirmation of the qualitative picture given by MEP maps. In a molecule like this compound, NBO analysis would assign a significant partial positive charge to the C2 carbon, confirming its electrophilicity. Conversely, the nitrogen atoms and the chlorine atom would bear partial negative charges.

Bond order analysis further details the nature of the chemical bonds. The C2-Cl bond would exhibit a lower bond order compared to the C-C bonds within the aromatic rings, reflecting its relative weakness and susceptibility to cleavage during substitution reactions. youtube.com

Density Functional Theory (DFT) Studies of Reaction Pathways

DFT is a powerful computational method for modeling reaction mechanisms, including the identification of transition states and intermediates, to determine the most likely reaction pathway.

The Nucleophilic Aromatic Substitution (SNAr) is a primary reaction pathway for 2-chloropyrimidines. The mechanism can be either a stepwise process, involving the formation of a stable intermediate (a Meisenheimer complex), or a concerted process where bond formation and bond-breaking occur in a single step. frontiersin.orgfrontiersin.org

DFT calculations are used to model the energy profile of the reaction. By locating the transition state (the highest energy point along the reaction coordinate), chemists can calculate the activation energy barrier (ΔG‡). rsc.org A lower activation energy implies a faster reaction.

In studies of related substituted chloropyrimidines, DFT has been used to explain regioselectivity. For instance, in pyrimidines with multiple leaving groups, DFT can predict which site will be substituted preferentially by comparing the activation barriers for attack at each position. wuxiapptec.com For this compound, the reaction with a nucleophile (Nu⁻) would proceed via a transition state leading to the substitution of the chloride. DFT calculations would confirm that the energy barrier for this pathway is significantly lower than for any potential competing reactions.

Table 2: Calculated Activation Energy Barriers for SNAr Reactions of Related Pyrimidines

| Substrate | Nucleophile | Calculated ΔΔG‡ (kcal/mol) | Notes |

|---|---|---|---|

| 2-MeSO₂-4-Cl-pyrimidine | Alkoxide | ~0.25 (at C2) | Low barrier accounts for reaction at -78°C. |

| 2-MeSO₂-4-Cl-pyrimidine | Alkoxide | ~4.12 higher (at C4) | C4 attack is disfavored due to a higher energy barrier. |

| 2-MeSO₂-4-Cl-pyrimidine | Formamide Anion | ~8.75 (at C2) | Consistent with reaction at 0°C. |

| 2-MeSO₂-4-Cl-pyrimidine | Formamide Anion | ~14.71 (at C4) | Loss of stabilizing hydrogen bond increases the barrier. |

This data is from a DFT study on 2-MeSO₂-4-chloropyrimidine and illustrates how transition state analysis explains regioselectivity. wuxiapptec.com

Cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, are essential for forming new carbon-carbon and carbon-nitrogen bonds at the C2 position of the pyrimidine ring. nih.govrsc.org These reactions are typically catalyzed by palladium or nickel complexes. mdpi.com

DFT studies are crucial for elucidating the complex catalytic cycles of these transformations. A generalized palladium-catalyzed cycle, for example, involves three key steps: acs.org

Oxidative Addition : The active Pd(0) catalyst inserts into the C2-Cl bond of this compound, forming a Pd(II) intermediate. This is often the rate-limiting step. nih.gov

Transmetalation : The organic group from an organometallic reagent (e.g., an organoboron compound in a Suzuki reaction) is transferred to the Pd(II) complex, displacing the chloride.

Reductive Elimination : The two organic fragments on the palladium complex couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle. acs.org

Solvent Effects Modeling on Reaction Energies and Barriers

The solvent environment is a critical factor governing the rates and outcomes of SNAr reactions, as these processes typically involve the formation of charged intermediates and transition states. Computational modeling provides indispensable insights into these effects by calculating reaction energies and activation barriers in various media.

For the SNAr reaction of this compound, the mechanism is expected to proceed via a negatively charged intermediate known as a Meisenheimer complex. The stability of this complex relative to the reactants is highly dependent on the solvent's properties. Theoretical investigations employ primarily two types of solvent models:

Implicit (Continuum) Solvation Models: Models like the Polarizable Continuum Model (PCM) treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and effective for capturing the bulk electrostatic effects of the solvent on the solute. For the reaction of this compound, such models would predict a significant stabilization of the anionic Meisenheimer intermediate and the corresponding transition state in polar solvents, thereby lowering the activation energy barrier compared to nonpolar solvents.

Explicit Solvation Models (QM/MM): In the Quantum Mechanics/Molecular Mechanics (QM/MM) approach, the reacting molecules are treated with high-level quantum mechanics, while a number of individual solvent molecules are treated with classical molecular mechanics. This method allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial for accurately describing the reaction pathway.

The choice of solvent significantly impacts the reaction barrier. Polar aprotic solvents like DMSO or DMF are generally optimal for SNAr reactions as they effectively solvate the charged intermediate without deactivating the nucleophile through hydrogen bonding. In contrast, polar protic solvents like water or ethanol (B145695) can stabilize the reactants and deactivate the nucleophile, potentially leading to higher activation barriers. ugent.be A conceptual summary of expected solvent effects on the activation energy (ΔG‡) for a typical amination of this compound is presented below.

Table 1: Conceptual Modeling of Solvent Effects on the SNAr Activation Barrier

| Solvent | Dielectric Constant (ε) | Solvent Type | Predicted Relative Activation Energy (ΔG‡) | Rationale |

|---|---|---|---|---|

| DMSO | 47 | Polar Aprotic | Low | Strongly stabilizes the charged Meisenheimer complex; does not deactivate nucleophile. |

| Acetonitrile (B52724) | 37 | Polar Aprotic | Low-Medium | Effectively stabilizes the charged intermediate. |

| Ethanol | 25 | Polar Protic | Medium-High | Stabilizes the nucleophile via hydrogen bonding, increasing the barrier. |

| Water | 80 | Polar Protic | High | High polarity stabilizes the intermediate, but strong H-bonding with the nucleophile increases the barrier significantly. nih.govsci-hub.st |

| Toluene | 2.4 | Nonpolar | Very High | Poor stabilization of the charged transition state and intermediate. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful tool for understanding the dynamic behavior of molecules in solution, providing insights into conformational flexibility and the intricate network of interactions with the surrounding solvent medium that precede and influence a chemical reaction. nih.govmdpi.com

The primary source of conformational flexibility in this compound arises from the rotation around the single bond connecting the benzylic carbon to the C5 position of the pyrimidine ring. MD simulations can map the potential energy surface associated with this rotation by sampling the distribution of the corresponding dihedral angle over time.

It is anticipated that the conformational landscape would be dominated by staggered conformations that minimize steric clash between the phenyl group and the pyrimidyl moiety. The phenyl ring is likely to adopt a "propeller-like" orientation, where it is twisted out of the plane of the pyrimidine ring. An analysis of an MD trajectory would likely reveal two or three low-energy minima corresponding to specific rotational angles, separated by relatively low energy barriers. Understanding these ground-state conformational preferences is essential as they represent the starting points on the journey to the reaction's transition state.

MD simulations using explicit solvent models are instrumental in elucidating the specific interactions between this compound and the surrounding solvent molecules. By analyzing the simulation trajectory, one can compute radial distribution functions (RDFs) to understand the structure of the solvent shell around key sites of the solute, such as the electrophilic C2 carbon and the polar nitrogen atoms of the pyrimidine ring.

Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of the SNAr reaction of this compound dictate its reactivity and the stability of its intermediates. While direct experimental data is scarce, valuable predictions can be made by analyzing data from more reactive analogues, particularly 2-chloro-5-nitropyrimidine (B88076). frontiersin.orgnih.gov

The rate of SNAr reactions of chloropyrimidines is typically determined experimentally using UV-Vis spectrophotometry. Under pseudo-first-order conditions (i.e., a large excess of the nucleophile), the formation of the substituted product, which often has a distinct chromophore, can be monitored over time to determine the pseudo-first-order rate constant (kobs). The second-order rate constant (kN) is then obtained by dividing kobs by the concentration of the nucleophile. nih.gov

The benzyl group at the 5-position is a weakly activating group, meaning this compound is expected to be significantly less reactive than analogues bearing strongly electron-withdrawing groups like a nitro group. For comparison, kinetic data for the amination of the highly activated 2-chloro-5-nitropyrimidine in aqueous solution at 25°C are presented below. The rate constants for this compound under similar conditions would be substantially lower.

Table 2: Experimental Kinetic Data for the Reaction of an Analogous Compound, 2-Chloro-5-nitropyrimidine, with Various Amines

| Nucleophile (Amine) | pKa | Second-Order Rate Constant (kN, M-1s-1) |

|---|---|---|

| Piperidine | 11.02 | 4.79 |

| Pyrrolidine | 11.23 | 30.2 |

| Morpholine | 8.54 | 0.20 |

| Propylamine | 10.60 | 0.28 |

Data sourced from kinetic studies on 2-chloro-5-nitropyrimidine and serves as a comparative reference. frontiersin.orgnih.gov

The activation energy (Ea) and other activation parameters (ΔH‡, ΔS‡) can be determined by measuring the rate constants at different temperatures and applying the Arrhenius or Eyring equation.

Computational chemistry, particularly Density Functional Theory (DFT), is a key tool for elucidating the thermodynamic landscape of a reaction. For the SNAr reaction of this compound, calculations can determine the relative energies of the reactants, transition states (TS), the Meisenheimer intermediate (MC), and the final products. chemrxiv.orgchemrxiv.org

The reaction mechanism can be either a single-step (concerted) process or a two-step (stepwise) process involving the formation of a stable Meisenheimer complex. chemrxiv.org Computational studies on related chloronitropyrimidines suggest that the reaction proceeds stepwise. researchgate.net The first step is the nucleophilic attack to form the tetrahedral Meisenheimer complex (TS1), and the second step is the expulsion of the chloride leaving group (TS2).

By calculating the Gibbs free energies of these stationary points, a reaction energy profile can be constructed. This profile reveals whether the formation of the intermediate (TS1) or its collapse to products (TS2) is the rate-determining step (RDS). For many pyrimidine systems, the initial nucleophilic attack and formation of the Meisenheimer complex is the rate-limiting step.

Table 3: Representative Computed Thermodynamic Profile for a Stepwise SNAr Aminolysis on a Model Chloropyrimidine System

| Species | Description | Computed Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactants | Chloropyrimidine + Amine | 0.0 |

| TS1 | Transition state for Meisenheimer complex formation | +15.5 |

| Meisenheimer Complex (MC) | Tetrahedral intermediate | +5.2 |

| TS2 | Transition state for leaving group expulsion | +9.5 |

| Products | Aminopyrimidine + HCl | -12.0 |

Data is illustrative, based on computational studies of analogous SNAr reactions on substituted chloropyrimidines, and shows a case where TS1 is the highest barrier. researchgate.net

Structure-Reactivity Relationships in this compound Derivatives

The reactivity of this compound is intricately linked to its molecular structure. Variations in the substituents on both the pyrimidine ring and the benzyl moiety can significantly influence the compound's chemical behavior, particularly in nucleophilic substitution reactions. These structure-reactivity relationships are governed by a combination of electronic and steric effects, which modulate the electrophilicity of the carbon atoms in the pyrimidine ring and the accessibility of these sites to incoming nucleophiles.

Detailed research findings have illuminated how specific structural modifications impact the reactivity of pyrimidine derivatives. While studies focusing exclusively on this compound are specific, valuable insights can be drawn from investigations into structurally related compounds. For instance, studies on halogenated pyrimidines reveal the profound influence of ring substituents on the regioselectivity and rate of nucleophilic aromatic substitution (SNAr) reactions.

In the case of 5-chloro-2,4,6-trifluoropyrimidine, the position of nucleophilic attack is dictated by the electronic activation provided by the ring nitrogen atoms and the steric hindrance imposed by the substituents. beilstein-journals.orgnih.gov The fluorine atom at the 4-position is the most activated site for substitution due to its para-relationship to a ring nitrogen and activation by the adjacent chlorine atom. nih.gov However, the steric bulk of the incoming nucleophile can alter this preference. As the size of the nucleophile increases, there is a notable increase in substitution at the less sterically hindered 2-position. nih.gov This interplay between electronic activation and steric hindrance is a key principle in understanding the reactivity of substituted pyrimidines.

A quantitative approach to understanding these relationships can be found in Quantitative Structure-Activity Relationship (QSAR) studies. For a series of 5-(X-benzyl)-2,4-diaminopyrimidines, a QSAR model demonstrated a correlation between the biological activity and the physicochemical properties of the substituents on the benzyl ring. nih.gov The model revealed that the inhibitory activity against dihydrofolate reductase was influenced by the hydrophobicity (π) and the electronic effects (Hammett σ constants) of the substituents on the phenyl ring. nih.gov Specifically, the equation derived was: log 1/C = 0.62π3 + 0.33Σσ + 4.99 where C is the concentration for 50% inhibition, π3 is the hydrophobic parameter for the substituent at the 3-position of the phenyl ring, and Σσ is the sum of the Hammett sigma constants for substituents at the 3-, 4-, and 5-positions. nih.gov This indicates that both the electronic nature and hydrophobicity of the benzyl group substituents play a crucial role in the molecule's interactions, which can be extrapolated to its chemical reactivity.

The following interactive table summarizes the impact of varying nucleophiles on the regioselectivity of substitution in 5-chloro-2,4,6-trifluoropyrimidine, illustrating the principles of structure-reactivity.

| Nucleophile | Ratio of 4-substituted to 2-substituted Isomer | Reference |

|---|---|---|

| Ammonia (B1221849) | 9 : 1 | nih.gov |

| Ethylamine | 8 : 1 | nih.gov |

| Benzylamine | 5 : 1 | beilstein-journals.org |

This data clearly shows that as the steric bulk of the amine nucleophile increases (from ammonia to benzylamine), the proportion of the product resulting from attack at the more sterically accessible 2-position increases relative to the electronically favored 4-position. beilstein-journals.orgnih.gov

Applying these principles to this compound, we can predict that the reactivity of the 2-chloro group will be sensitive to changes in the electronic properties of the benzyl substituent. Electron-withdrawing groups on the phenyl ring would be expected to enhance the electrophilicity of the pyrimidine ring, thereby increasing the rate of nucleophilic substitution at the 2-position. Conversely, electron-donating groups would decrease this reactivity. Furthermore, the steric profile of any substituents on the benzyl group, particularly in the ortho positions, could influence the approach of nucleophiles, although this effect would be transmitted through the flexible methylene (B1212753) bridge.

Advanced Analytical and Spectroscopic Methodologies for Structural and Mechanistic Insights

High-Resolution Mass Spectrometry for Elucidating Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound and for studying its fragmentation patterns, which provides critical information about its structural framework.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation of Reaction Products

Tandem mass spectrometry (MS/MS) is a powerful technique used to confirm the structure of a molecule by analyzing its fragmentation. nih.gov In a typical experiment, the molecular ion of 5-Benzyl-2-chloropyrimidine (m/z 204.04) is isolated and then subjected to collision-induced dissociation (CID). acs.org The resulting fragment ions provide a roadmap of the molecule's connectivity.

The fragmentation of this compound is expected to proceed through several key pathways. gbiosciences.com A primary and highly characteristic fragmentation is the cleavage of the bond between the benzyl (B1604629) group and the pyrimidine (B1678525) ring. fiveable.me This can lead to the formation of a stable benzyl cation (C7H7⁺) at m/z 91, a common and abundant fragment in molecules containing a benzyl moiety. The corresponding pyrimidine fragment would also be observed. Another potential fragmentation involves the loss of a chlorine radical from the molecular ion, followed by rearrangement. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M+) and its M+2 peak in an approximate 3:1 ratio. pg.edu.pl

Table 1: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Lost Neutral | Proposed Fragment Structure |

| 204.04 | 169.06 | Cl | [M-Cl]⁺ |

| 204.04 | 91.05 | C4H2ClN2 | [C7H7]⁺ (Benzyl cation) |

| 169.06 | 142.05 | HCN | [M-Cl-HCN]⁺ |

This table presents predicted data based on established fragmentation principles for similar chemical structures.

Ion Mobility Spectrometry (IMS-MS) for Isomeric Differentiation

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) adds another dimension of separation based on the size, shape, and charge of an ion, allowing for the differentiation of isomers that are indistinguishable by mass alone. nih.govscielo.org.co Ions are separated in a drift tube filled with a neutral buffer gas under the influence of an electric field. scielo.org.co Their drift time is proportional to their collision cross-section (CCS), a value that reflects their three-dimensional shape. uni.lu

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution and the solid state. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, advanced 2D techniques are necessary for complete and unambiguous assignment. pg.edu.plipb.pt

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

A suite of two-dimensional (2D) NMR experiments is employed to piece together the molecular puzzle of this compound. slideshare.netharvard.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons within the phenyl ring of the benzyl group and between the two non-equivalent protons on the pyrimidine ring (H-4 and H-6).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). arxiv.org This allows for the unambiguous assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most informative experiments, showing correlations between protons and carbons over two or three bonds. researchgate.net For this molecule, the key HMBC correlation would be from the methylene (B1212753) protons (-CH₂-) of the benzyl group to the C-5 carbon of the pyrimidine ring, definitively establishing the connection point between the two fragments. Correlations from the pyrimidine protons (H-4, H-6) to other pyrimidine carbons would confirm the ring structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. grafiati.combohrium.com This is crucial for determining conformation. For this compound, NOESY could reveal through-space interactions between the ortho-protons of the benzyl group and the H-4 and H-6 protons of the pyrimidine ring, providing insights into the preferred rotational conformation around the C-C single bond connecting the two rings.

Table 2: Expected 2D NMR Correlations for this compound

| Proton (¹H) | COSY Correlations (¹H) | HSQC Correlation (¹³C) | Key HMBC Correlations (¹³C) | Key NOESY Correlations (¹H) |

| H-4 (pyrimidine) | H-6 | C-4 | C-2, C-5, C-6 | H-6, ortho-protons (benzyl) |

| H-6 (pyrimidine) | H-4 | C-6 | C-2, C-4, C-5 | H-4, ortho-protons (benzyl) |

| -CH₂- (benzyl) | ortho-protons | C-methylene | C-5 (pyrimidine), C-ipso (benzyl) | ortho-protons (benzyl), H-4, H-6 |

| ortho-protons | -CH₂-, meta-protons | C-ortho | C-ipso, C-meta, C-methylene | -CH₂-, meta-protons, H-4, H-6 |

This table presents predicted data based on established NMR principles for similar chemical structures.

Solid-State NMR for Polymorphs and Amorphous Forms in Material Science Applications

In the solid state, molecules can exist in different crystalline forms (polymorphs) or in a non-crystalline (amorphous) state. These different forms can have distinct physical properties. Solid-state NMR (ssNMR) is a powerful technique for characterizing these different forms. researchgate.net Unlike solution NMR, where rapid molecular tumbling averages out many interactions, ssNMR spectra are sensitive to the local environment and packing of molecules in the solid lattice.

For this compound, different polymorphs would give rise to different ¹³C chemical shifts in a Cross-Polarization Magic Angle Spinning (CP/MAS) experiment. researchgate.net This is because the precise electronic environment of each carbon atom is influenced by intermolecular interactions, which differ between crystal forms. Thus, ssNMR can be used to identify and quantify different polymorphs in a bulk sample, an application of significant interest in materials science and pharmaceuticals. beilstein-journals.orgrsc.org

Dynamic NMR for Conformational Exchange and Rotational Barriers

Molecules are not static entities; they undergo various dynamic processes, such as bond rotations. rsc.org Dynamic NMR (DNMR) involves acquiring NMR spectra at different temperatures to study these processes. researchgate.net

For this compound, a key dynamic process is the rotation around the C-C single bond connecting the benzyl group to the pyrimidine ring. warwick.ac.ukunibo.it At low temperatures, this rotation may be slow on the NMR timescale, leading to distinct signals for the two ortho-protons and the two meta-protons of the benzyl group, as their environments relative to the pyrimidine ring are different. As the temperature is increased, the rotation becomes faster. At a certain temperature, known as the coalescence temperature, the separate signals for the ortho-protons (and meta-protons) will broaden and merge into a single, averaged signal. By analyzing the shape of these signals at different temperatures, it is possible to calculate the activation energy (rotational barrier) for this conformational exchange. mdpi.com This provides valuable information about the molecule's flexibility and the steric hindrance between the two ring systems.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. By analyzing the absorption or scattering of light, these methods provide a molecular fingerprint, allowing for the identification of functional groups and the elucidation of molecular structure.

Interpretation of Characteristic Vibrational Frequencies for C-Cl, C=N, and Aromatic Moieties

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrations of its constituent functional groups. The interpretation of these frequencies is critical for confirming the compound's identity.

C-Cl Vibrations: The carbon-chlorine stretching vibration in aromatic chloro compounds typically appears in the broad region between 850 cm⁻¹ and 550 cm⁻¹. elixirpublishers.com For substituted chloropyrimidines, this band is often observed around 700 cm⁻¹. researchgate.net

C=N Vibrations: The C=N stretching vibrations within the pyrimidine ring are characteristic and absorb strongly in the region of 1600-1500 cm⁻¹. elixirpublishers.com Specifically for pyrimidine derivatives, these bands can be found between 1575-1525 cm⁻¹. researchgate.net

Aromatic Moieties: The benzyl group and the pyrimidine ring exhibit several characteristic vibrations. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. vscht.cz The C=C stretching vibrations within the aromatic rings give rise to bands in the 1625-1430 cm⁻¹ range. elixirpublishers.com Furthermore, C-H out-of-plane bending vibrations provide information about the substitution pattern of the aromatic ring. asianpubs.org

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| C-Cl | Stretching | 850 - 550 | elixirpublishers.com |

| ~700 (for chloropyrimidines) | researchgate.net | ||

| C=N (pyrimidine ring) | Stretching | 1600 - 1500 | elixirpublishers.com |

| 1575 - 1525 | researchgate.net | ||

| Aromatic C-H | Stretching | 3100 - 3000 | vscht.cz |

| Aromatic C=C | Stretching | 1625 - 1430 | elixirpublishers.com |

| Aromatic C-H | Out-of-plane bending | Varies with substitution | asianpubs.org |

In-situ Spectroscopic Monitoring of Reaction Progress

In-situ spectroscopic techniques, such as FTIR or Raman spectroscopy, are invaluable for monitoring the progress of chemical reactions in real-time. For reactions involving this compound, these methods can track the consumption of reactants and the formation of products by observing changes in the characteristic vibrational bands. For instance, in a substitution reaction where the chlorine atom is replaced, the disappearance of the C-Cl stretching band can be monitored. Similarly, the appearance of new bands corresponding to the newly formed functional groups can confirm the progression of the reaction. This real-time analysis allows for precise control over reaction conditions and can provide insights into reaction kinetics and mechanisms. While specific in-situ studies on this compound are not widely published, the methodology is a standard and powerful tool in organic synthesis and process chemistry. beilstein-journals.orgnih.gov

X-ray Crystallography for Precise Molecular Geometries and Intermolecular Interactions

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a molecule's chemical behavior.

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation

Powder X-ray Diffraction (PXRD) for Bulk Material Phase Identification

Powder X-ray diffraction (PXRD) is a versatile, non-destructive technique used to analyze the crystalline nature of a bulk sample. anl.gov It provides a unique "fingerprint" for a crystalline solid, which is useful for phase identification, quality control, and the detection of polymorphic forms. protoxrd.com The random orientation of crystallites in a powder sample ensures that all possible diffraction planes are sampled. anl.gov For this compound, PXRD can be used to confirm the identity of a synthesized batch by comparing its diffraction pattern to a known standard. It is also instrumental in identifying different crystalline phases or polymorphs, which can have different physical properties. spuvvn.edudectris.com

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic methods are essential for the separation, identification, and quantification of components in a mixture. They are widely used to assess the purity of synthesized compounds like this compound and to isolate it from reaction byproducts.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of non-volatile compounds. pg.edu.pl A sample is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the mixture separate based on their differential interactions with the stationary and mobile phases. A detector, often a UV-Vis spectrophotometer, records the elution of each component, producing a chromatogram. The presence of a single major peak in the chromatogram is indicative of a high-purity sample. nih.gov Different HPLC methods can be developed by varying the stationary phase, mobile phase composition, and detector to achieve optimal separation. researchgate.netresearchgate.net

Gas Chromatography (GC) is another powerful separation technique, particularly suited for volatile and thermally stable compounds. nih.gov In GC, the sample is vaporized and swept by an inert carrier gas through a column. Separation occurs based on the compound's boiling point and its interaction with the stationary phase lining the column. GC is often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components. nih.govhumanjournals.com For this compound, GC can be used to determine its purity and to identify any volatile impurities. oregonstate.edu

Table 2: Chromatographic Methods for the Analysis of Pyrimidine Derivatives

| Technique | Principle | Application for this compound | Reference |

| HPLC | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Purity assessment, quantification, separation from non-volatile impurities. | nih.govgoogle.com |

| GC | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Purity assessment, analysis of volatile impurities. | nih.govoregonstate.edu |

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of a robust HPLC method is essential for quantifying this compound and detecting any non-volatile impurities or degradation products. scispace.comwjpmr.com A reversed-phase approach is typically the most suitable for compounds of this nature due to its versatility in handling molecules with diverse polarities. scispace.com

Method Development

The primary goal of method development is to achieve optimal separation of the main compound from any potential impurities. wjpmr.com The process involves a systematic investigation of critical chromatographic parameters. wjpmr.com

Column Selection: A C18 column is a common starting point, offering excellent retention and separation for a wide range of organic molecules. rjptonline.orgpensoft.net Column dimensions, such as 250 mm x 4.6 mm with a 5 µm particle size, provide a good balance between resolution and analysis time. rjptonline.org

Mobile Phase Selection: The mobile phase composition is critical for achieving desired retention times and peak shapes. A gradient elution using a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, such as a phosphate (B84403) buffer, is often employed. rjptonline.orgpensoft.net Adjusting the pH of the aqueous phase can significantly impact the retention of ionizable impurities. pensoft.net

Detection Wavelength: A Diode Array Detector (DAD) is used to monitor the elution, and the detection wavelength is selected based on the UV absorbance maximum of this compound, which is typically determined by scanning a standard solution. A wavelength of around 240-254 nm is often suitable for pyrimidine-containing structures. rjptonline.orgnih.gov

Flow Rate and Temperature: A flow rate of 1.0 mL/min is standard for analytical columns of this dimension. rjptonline.orgpensoft.net The column temperature is typically maintained at a constant value, for instance, 30-40°C, to ensure reproducible retention times. pensoft.netnih.gov

Method Validation

Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability, accuracy, and precision. rjptonline.org Validation confirms that the analytical procedure is suitable for its intended purpose. scispace.com The key validation parameters are detailed below.

| Parameter | Description | Typical Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. rjptonline.org | The peak for this compound should be well-resolved from other peaks, and the chromatogram of a blank should show no interfering peaks at the analyte's retention time. rjptonline.org |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. nih.gov | A correlation coefficient (R²) of ≥ 0.999 is typically required over the specified concentration range. nih.gov |

| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has demonstrated a suitable level of precision, accuracy, and linearity. scispace.com | Defined by the linearity study. |

| Accuracy | The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies on spiked samples. scispace.com | Recovery values are typically expected to be within 98.0–102.0%. scispace.com |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It includes repeatability (intra-day) and intermediate precision (inter-day). rjptonline.org | The Relative Standard Deviation (RSD) should generally be ≤ 2%. scispace.com For low-level impurities, an RSD of 5-10% may be acceptable. scispace.com |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. scispace.com | Calculated based on the signal-to-noise ratio (commonly 3:1). |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net | Calculated based on the signal-to-noise ratio (commonly 10:1). researchgate.net |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, flow rate, column temperature). rjptonline.org | The system suitability parameters should remain within acceptable limits when method parameters are slightly varied. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Impurities

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds. epa.gov In the context of this compound, it is the ideal method for detecting residual solvents from the synthesis or volatile byproducts that could be present as impurities. thermofisher.com Mass spectrometry provides highly sensitive and selective detection, allowing for the identification of trace-level components. biopharmaspec.com

Analytical Approach

The sample, typically diluted in a suitable solvent like methanol or DMSO, is injected into the GC system. thermofisher.com The components are separated based on their boiling points and interaction with the stationary phase of the GC column before entering the mass spectrometer. biopharmaspec.com

GC Column: A common choice is a capillary column with a non-polar or mid-polar stationary phase, such as a 5% phenyl / 95% methylpolysiloxane phase, which separates compounds primarily based on their boiling points. clu-in.org

Temperature Program: A temperature gradient is used to elute a wide range of volatile compounds. The program typically starts at a low temperature (e.g., 50°C) to separate highly volatile components and gradually increases to a higher temperature (e.g., 320°C) to elute less volatile substances. thermofisher.com

Ionization and Detection: Electron Ionization (EI) is the most common ionization technique for GC-MS, where molecules are fragmented in a reproducible manner, creating a characteristic mass spectrum or "fingerprint" that can be compared against spectral libraries for identification. pg.edu.pl The mass spectrometer can be operated in full-scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for enhanced sensitivity when quantifying specific target impurities. researchgate.net

Potential Impurities and Byproducts

The synthesis of this compound may involve various reagents and solvents that could remain in the final product as volatile impurities. GC-MS analysis would target these potential contaminants.

| Compound Name | CAS Number | Potential Origin | Typical GC-MS Parameters |

| Benzene | 71-43-2 | Impurity in starting materials, solvent. | Column: DB-5ms or equivalent. Temp Program: 40°C to 250°C. Detection: EI-MS. epa.gov |

| Toluene | 108-88-3 | Solvent. | Column: DB-5ms or equivalent. Temp Program: 40°C to 250°C. Detection: EI-MS. epa.gov |

| Benzyl chloride | 100-44-7 | Unreacted starting material. | Column: WAXMS or equivalent. Temp Program: 50°C to 320°C. Detection: EI-MS. researchgate.netthermofisher.com |

| N,N-Dimethylformamide (DMF) | 68-12-2 | Solvent. | Column: Stabilwax®-DB or equivalent. Temp Program: 50°C to 200°C. Detection: EI-MS. thermofisher.com |

Preparative Chromatography for Isolation of Derivatized Products

Following a synthetic modification of this compound, such as a nucleophilic substitution reaction to create new derivatives, preparative chromatography is employed to isolate and purify the target product in sufficient quantities for further analysis. google.comgoogleapis.com This technique operates on the same principles as analytical chromatography but is scaled up to handle larger sample loads.

Methodology

Both preparative HPLC and classic column chromatography over silica (B1680970) gel are common approaches.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This method offers higher resolution and is often used for purifying complex mixtures or closely related compounds. googleapis.com The system is equipped with a larger-diameter column packed with a suitable stationary phase (e.g., C18 for reversed-phase or a chiral stationary phase for separating enantiomers). google.com An optimized mobile phase is run at a higher flow rate, and a fraction collector is used to automatically collect the eluent containing the purified compound as it exits the detector.

Silica Gel Column Chromatography: This is a widely used, cost-effective method for purification. acs.org A glass column is packed with silica gel, and the crude product mixture is loaded at the top. A solvent system (eluent) of appropriate polarity is passed through the column. Compounds separate based on their differential adsorption to the silica and solubility in the eluent. Fractions are collected manually or automatically and analyzed (e.g., by TLC) to identify those containing the desired product.

Application Example: Isolation of an Amine Derivative

If this compound is reacted with an amine (e.g., morpholine) to displace the chloro group, preparative chromatography would be used to separate the resulting 5-benzyl-2-morpholinopyrimidine from unreacted starting materials and byproducts.

| Parameter | Preparative HPLC | Silica Gel Column Chromatography |

| Stationary Phase | C18 Silica (e.g., 50 mm diameter column) | Silica Gel (60 Å, 230-400 mesh) |

| Mobile Phase/Eluent | Gradient of Acetonitrile and Water | Gradient of Ethyl Acetate in Pentane or Hexane. acs.org |

| Loading | Crude product dissolved in a minimal amount of mobile phase or compatible solvent. | Crude product adsorbed onto a small amount of silica or dissolved and loaded directly. |

| Detection/Monitoring | UV Detector | Thin-Layer Chromatography (TLC) of collected fractions. |

| Outcome | Collection of highly pure fractions of the derivatized product for structural confirmation (e.g., by NMR and MS) and further testing. googleapis.com | Isolation of the purified product after combining relevant fractions and evaporating the solvent. acs.org |

Diverse Applications of 5 Benzyl 2 Chloropyrimidine and Its Derivatives As Functional Materials Precursors and Chemical Scaffolds

Building Blocks for Advanced Materials Science

The unique structural and electronic properties of the 5-benzylpyrimidine (B13097380) core make it an attractive scaffold for the development of advanced functional materials. Its ability to be incorporated into larger systems allows for the precise tuning of material properties for specific applications in electronics, catalysis, and display technologies.